molecular formula C10H19ClN2O2 B13191511 4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride

4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride

Cat. No.: B13191511
M. Wt: 234.72 g/mol
InChI Key: RTMLBQVFVMSGCX-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the methoxy group and the pyrrolidine-1-carbonyl moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The methoxy group can be introduced via methylation reactions, and the pyrrolidine-1-carbonyl group can be added through acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

    Substitution: The methoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methoxy group and pyrrolidine-1-carbonyl moiety can enhance binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the methoxy or carbonyl groups.

    2-Methoxypyrrolidine: Contains the methoxy group but lacks the carbonyl group.

    Pyrrolidine-1-carbonyl derivatives: Various compounds with different substituents on the pyrrolidine ring.

Uniqueness

4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is unique due to the combination of the methoxy group and the pyrrolidine-1-carbonyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

(4-methoxypyrrolidin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12;/h8-9,11H,2-7H2,1H3;1H

InChI Key

RTMLBQVFVMSGCX-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C(=O)N2CCCC2.Cl

Origin of Product

United States

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